N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxole moiety at the 4-position. The thiazol-2-yl group is further linked to a benzamide scaffold modified at the para position with an indolin-1-ylsulfonyl substituent. This structure combines multiple pharmacophoric elements:
- Thiazole ring: Known for its role in kinase inhibition and antimicrobial activity.
- Indolin-1-ylsulfonyl group: Enhances solubility and modulates receptor binding via sulfonamide interactions.
- Benzamide backbone: Common in protease inhibitors and anticancer agents.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5S2/c29-24(27-25-26-20(14-34-25)18-7-10-22-23(13-18)33-15-32-22)17-5-8-19(9-6-17)35(30,31)28-12-11-16-3-1-2-4-21(16)28/h1-10,13-14H,11-12,15H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYVLCSRJYWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring, followed by the introduction of the benzodioxole and indolinylsulfonyl groups. Common synthetic routes may include:
Condensation reactions: These reactions often involve the condensation of thiazole derivatives with appropriate benzodioxole and indolinylsulfonyl precursors.
Cyclization reactions: Cyclization steps are crucial to form the thiazole ring, often requiring specific catalysts and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thiazole ring or the indolinylsulfonyl group.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used as reducing agents.
Substituents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in various diseases.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Thiazole vs. Thiadiazole Cores : The target compound and ASN90 differ in their heterocyclic cores (thiazole vs. thiadiazole), impacting electronic properties and binding selectivity. Thiadiazoles often exhibit stronger hydrogen-bonding capacity.
Sulfonamide Modifications : The target compound’s indolin-1-ylsulfonyl group contrasts with LUF7746’s fluorosulfonyl warhead , which is designed for covalent binding. This suggests divergent therapeutic mechanisms (e.g., reversible vs. irreversible inhibition).
Benzodioxole Positioning : In compound 89 , benzodioxole is part of a cyclopropane-carboxamide side chain, whereas the target compound integrates it directly into the thiazole scaffold. This may influence pharmacokinetic properties like logP and membrane permeability.
Spectral Comparisons:
- IR Spectroscopy :
- NMR :
- Benzo[d][1,3]dioxole protons resonate at δ 6.8–7.1 (doublets), while indolin-1-ylsulfonyl groups show characteristic upfield shifts for methylene protons (δ 3.5–4.0) .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a thiazole ring, a benzo[d][1,3]dioxole moiety, and an indolin sulfonyl group. This combination of functional groups is believed to contribute to its diverse pharmacological effects.
Structural Formula
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. The thiazole and dioxole components are known to enhance biological activity through various mechanisms, including the inhibition of specific cellular pathways involved in tumor growth and proliferation .
Case Studies
- In vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. The presence of the thiazole ring is particularly noteworthy as thiazole derivatives are frequently associated with antimicrobial effects.
Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole + dioxole + indolin sulfonyl | Anticancer, antimicrobial |
| 4-(benzo[d][1,3]dioxol-5-yl)thiazole | Thiazole ring + dioxole | Anticancer |
| Phenylthioacetamide | Phenylthio + acetamide | Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Signal Modulation : It can modulate signaling pathways that lead to apoptosis in cancer cells.
- Cytokine Regulation : It may affect the release of pro-inflammatory cytokines, which play a role in tumor microenvironments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
